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Compound of Interest

Compound Name: MRS2179 tetrasodium

Cat. No.: B1141304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the P2Y1 receptor antagonist, MRS2179, with

other alternatives, focusing on its cross-reactivity with other purinergic receptors. The

information presented is supported by experimental data to aid in the selection of appropriate

pharmacological tools for research and drug development.

Executive Summary
MRS2179 is a widely used antagonist for the P2Y1 receptor, a G protein-coupled receptor

involved in various physiological processes, including platelet aggregation. While it exhibits

selectivity for the P2Y1 receptor, understanding its cross-reactivity with other purinergic

receptors is crucial for the accurate interpretation of experimental results. This guide

summarizes the binding and functional data of MRS2179 and compares it with other notable

P2Y1 antagonists, MRS2279 and MRS2500.

Comparative Selectivity Profile
The selectivity of MRS2179 and its alternatives for various purinergic receptors has been

determined through radioligand binding and functional assays. The following table summarizes

the key quantitative data, providing a comparative overview of their pharmacological profiles.
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Compound
Target
Receptor

Affinity (Ki/KB)
Functional
Inhibition
(IC50)

Other
Receptor
Interactions
(IC50/Ki)

MRS2179 P2Y1 100 nM (KB) -

P2X1: 1.15

µMP2X3: 12.9

µMP2Y2, P2Y4,

P2Y6:

InactiveP2Y12:

No effect on

adenylyl cyclase

inhibition[1]

MRS2279 P2Y1 2.5 nM (Ki)[2] 51.6 nM[2]

P2Y2, P2Y4,

P2Y6, P2Y11,

P2Y12: No

blockade of

nucleotide

signaling

MRS2500 P2Y1 0.78 nM (Ki)[3] 0.95 nM[3][4]
Highly selective

for P2Y1[3]

Key Observations:

MRS2179 is a selective antagonist for the P2Y1 receptor, with a KB value of 100 nM.[5]

It displays significantly lower affinity for P2X1 and P2X3 receptors and is inactive at P2Y2,

P2Y4, and P2Y6 receptors.[5]

MRS2279 and MRS2500 are more potent and selective P2Y1 antagonists compared to

MRS2179, with Ki values in the low nanomolar range.[2][3]

MRS2279 does not block signaling at several other P2Y receptors, including P2Y12.

MRS2500 is described as a highly potent and selective P2Y1 antagonist.[3]
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Experimental Methodologies
The data presented in this guide are derived from established in vitro assays. The following are

detailed protocols for the key experiments cited.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the P2Y1 receptor by

MRS2179 or other unlabeled antagonists.

Materials:

Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 insect cells or HEK293

cells).[6]

Radioligand: [3H]MRS2279 or another suitable high-affinity P2Y1 antagonist radioligand.[6]

[7]

Unlabeled antagonists: MRS2179, MRS2279, MRS2500.

Binding buffer (e.g., 20 mM Tris, pH 7.5, 145 mM NaCl, 5 mM MgCl2).[6]

Glass fiber filters.

Scintillation counter.

Protocol:

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and

varying concentrations of the unlabeled antagonist in the binding buffer.[6]

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).[6]

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand.[8]
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Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]

Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific

binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the intracellular calcium

increase induced by a receptor agonist.

Objective: To determine the functional potency (IC50) of MRS2179 and other antagonists in

blocking P2Y1 receptor-mediated calcium signaling.

Materials:

Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).[9]

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[9][10]

P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

Antagonists: MRS2179, MRS2279, MRS2500.

Assay buffer.

Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.[9][10]

Protocol:

Cell Plating: Seed the P2Y1-expressing cells into a 96- or 384-well plate and allow them to

attach overnight.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the

manufacturer's instructions.
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Antagonist Incubation: Add varying concentrations of the antagonist to the cells and incubate

for a specific period.

Agonist Stimulation: Add a fixed concentration of the P2Y1 agonist to the wells to stimulate

the receptor.

Fluorescence Measurement: Measure the change in fluorescence intensity before and after

agonist addition using a FLIPR or fluorescence plate reader.[10]

Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the

agonist-induced calcium response against the antagonist concentration.

Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams

are provided.
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Caption: P2Y1 Receptor Signaling Pathway.
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Caption: Experimental Workflow for Assessing Receptor Cross-Reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1141304?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

